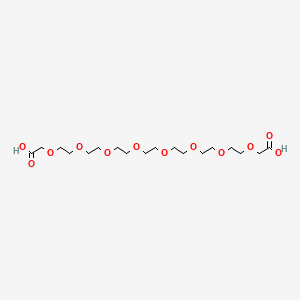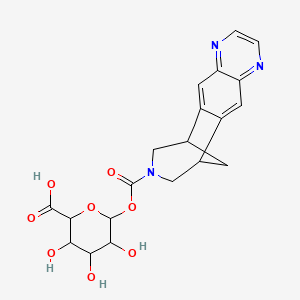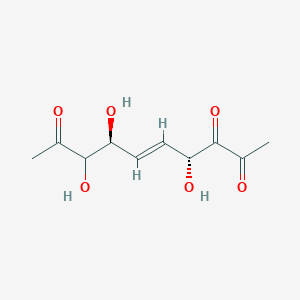
PANCREATIC POLYPEPTIDE (BOVINE)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pancreatic Polypeptide (Bovine) is a 36-amino acid peptide produced and secreted by PP cells (originally termed F cells) of the pancreas, primarily located in the Islets of Langerhans . It is part of a family of peptides that also includes Peptide YY and Neuropeptide Y . Pancreatic Polypeptide plays a crucial role in regulating pancreatic secretion activities, liver glycogen storage, and gastrointestinal secretion .
Vorbereitungsmethoden
Pancreatic Polypeptide was initially discovered as a contaminant in the purification of insulin and subsequently isolated and purified from chicken and bovine pancreas . The synthetic preparation of Pancreatic Polypeptide involves solid-phase peptide synthesis, where protected peptide segments are coupled using an active ester method . Industrial production methods typically involve the isolation and purification of the peptide from bovine pancreas, followed by crystallization to obtain a pure form .
Analyse Chemischer Reaktionen
Pancreatic Polypeptide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pancreatic Polypeptide can lead to the formation of disulfide bonds, while reduction can break these bonds .
Wissenschaftliche Forschungsanwendungen
Pancreatic Polypeptide has numerous scientific research applications. In chemistry, it is used as a model peptide for studying peptide synthesis and folding . In biology, it is studied for its role in regulating pancreatic secretion and gastrointestinal motility . In medicine, Pancreatic Polypeptide is investigated for its potential as a biomarker for pancreatic tumors and other endocrine disorders . Additionally, it is used in industry for the development of diagnostic assays and therapeutic agents .
Wirkmechanismus
The primary action of Pancreatic Polypeptide on the exocrine pancreas is to inhibit secretion in vivo by acting on receptors in the brain, leading to inhibition of vagal output to the pancreas . This effect is mediated through the Vagus nerve, which is the major stimulator of Pancreatic Polypeptide secretion . The molecular targets and pathways involved include receptors in the brain that regulate pancreatic secretion and gastrointestinal motility .
Vergleich Mit ähnlichen Verbindungen
Pancreatic Polypeptide is part of a family of homologous peptides that includes Peptide YY and Neuropeptide Y . These peptides share about 50% homology with Pancreatic Polypeptide . Compared to other similar compounds, Pancreatic Polypeptide is unique in its ability to inhibit pancreatic secretion and regulate gastrointestinal motility . Other similar compounds include Peptide YY, which is involved in regulating appetite and energy balance, and Neuropeptide Y, which plays a role in stress response and cardiovascular function .
Eigenschaften
CAS-Nummer |
102082-88-2 |
|---|---|
Molekularformel |
C186H287N53O56S2 |
Molekulargewicht |
4225.72 |
Synonyme |
PANCREATIC POLYPEPTIDE (BOVINE) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)
![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)


